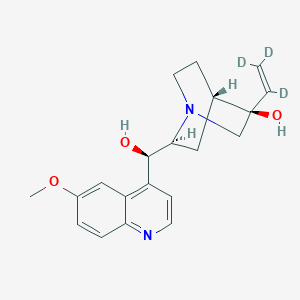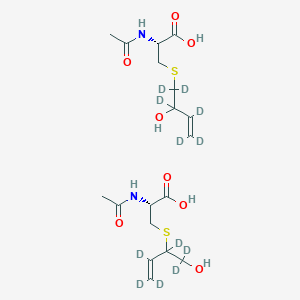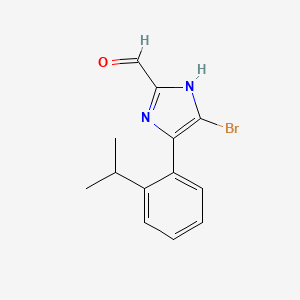
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, an isopropylphenyl group at position 4, and an aldehyde group at position 2. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are often based on optimizing the synthetic routes for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed:
Oxidation: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and isopropylphenyl group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes and hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
4-(2-Isopropylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the isopropyl group, which may influence its hydrophobic interactions and overall stability.
5-Bromo-4-(2-methylphenyl)imidazole-2-carbaldehyde: The presence of a methyl group instead of an isopropyl group can alter its steric and electronic properties.
Uniqueness: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde is unique due to the combination of its bromine atom, isopropylphenyl group, and aldehyde functionality. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H13BrN2O |
|---|---|
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
5-bromo-4-(2-propan-2-ylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-8(2)9-5-3-4-6-10(9)12-13(14)16-11(7-17)15-12/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
GLQLKCGNNPNOCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





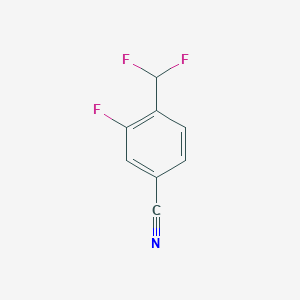

![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
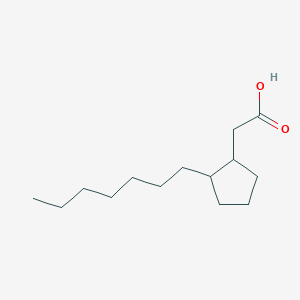
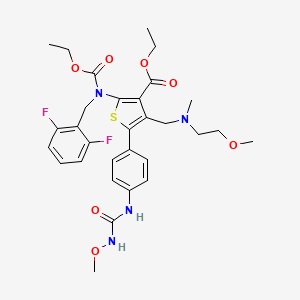


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
